Cas no 159011-42-4 (2-(2-bromoethyl)-2,3-dihydro-1H-indene)

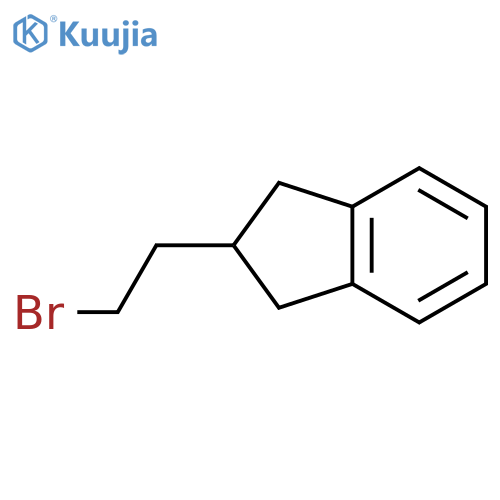

159011-42-4 structure

商品名:2-(2-bromoethyl)-2,3-dihydro-1H-indene

2-(2-bromoethyl)-2,3-dihydro-1H-indene 化学的及び物理的性質

名前と識別子

-

- 1H-Indene, 2-(2-bromoethyl)-2,3-dihydro-

- 2-(2-bromoethyl)-2,3-dihydro-1H-indene

- 1H-INDENE,2-(2-BROMOETHYL)-2,3-DIHYDRO

- EN300-1913041

- SCHEMBL5724900

- 159011-42-4

-

- MDL: MFCD11617160

- インチ: InChI=1S/C11H13Br/c12-6-5-9-7-10-3-1-2-4-11(10)8-9/h1-4,9H,5-8H2

- InChIKey: OIPRQXFOJMFNIB-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C2CC(CCBr)CC2=C1

計算された属性

- せいみつぶんしりょう: 224.02006g/mol

- どういたいしつりょう: 224.02006g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 130

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0Ų

- 疎水性パラメータ計算基準値(XlogP): 3.6

2-(2-bromoethyl)-2,3-dihydro-1H-indene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1913041-0.1g |

2-(2-bromoethyl)-2,3-dihydro-1H-indene |

159011-42-4 | 0.1g |

$342.0 | 2023-09-17 | ||

| Enamine | EN300-1913041-0.05g |

2-(2-bromoethyl)-2,3-dihydro-1H-indene |

159011-42-4 | 0.05g |

$229.0 | 2023-09-17 | ||

| Enamine | EN300-1913041-0.5g |

2-(2-bromoethyl)-2,3-dihydro-1H-indene |

159011-42-4 | 0.5g |

$768.0 | 2023-09-17 | ||

| Enamine | EN300-1913041-1.0g |

2-(2-bromoethyl)-2,3-dihydro-1H-indene |

159011-42-4 | 1g |

$1515.0 | 2023-06-02 | ||

| Enamine | EN300-1913041-2.5g |

2-(2-bromoethyl)-2,3-dihydro-1H-indene |

159011-42-4 | 2.5g |

$1931.0 | 2023-09-17 | ||

| Enamine | EN300-1913041-5.0g |

2-(2-bromoethyl)-2,3-dihydro-1H-indene |

159011-42-4 | 5g |

$4391.0 | 2023-06-02 | ||

| Enamine | EN300-1913041-1g |

2-(2-bromoethyl)-2,3-dihydro-1H-indene |

159011-42-4 | 1g |

$986.0 | 2023-09-17 | ||

| Enamine | EN300-1913041-0.25g |

2-(2-bromoethyl)-2,3-dihydro-1H-indene |

159011-42-4 | 0.25g |

$487.0 | 2023-09-17 | ||

| Enamine | EN300-1913041-5g |

2-(2-bromoethyl)-2,3-dihydro-1H-indene |

159011-42-4 | 5g |

$2858.0 | 2023-09-17 | ||

| Enamine | EN300-1913041-10g |

2-(2-bromoethyl)-2,3-dihydro-1H-indene |

159011-42-4 | 10g |

$4236.0 | 2023-09-17 |

2-(2-bromoethyl)-2,3-dihydro-1H-indene 関連文献

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

-

Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790

-

4. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

159011-42-4 (2-(2-bromoethyl)-2,3-dihydro-1H-indene) 関連製品

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量